N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2S/c1-14(24)22-16-8-6-15(7-9-16)20(25)23-11-10-19(26-13-12-23)17-4-2-3-5-18(17)21/h2-9,19H,10-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPMWRFPAUIDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biological pathways, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
Based on its structural characteristics, it is reasonable to hypothesize that it might be well-absorbed in the gastrointestinal tract if administered orally, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other compounds, it could potentially have a wide range of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or inhibit its action depending on their nature.
Biological Activity
N-(4-(7-(2-fluorophenyl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide is a complex organic compound that belongs to the class of thiazepanes. This compound is characterized by its unique structural features, which include a thiazepane ring and a fluorophenyl substituent. The biological activity of this compound is of significant interest due to its potential therapeutic applications in various medical fields, including oncology and neurology.
Structural Characteristics
The compound's structure can be broken down into key components:
- Thiazepane Ring : A seven-membered heterocyclic ring containing sulfur and nitrogen, known for its diverse biological activities.
- Fluorophenyl Group : A phenyl group substituted with a fluorine atom, which can enhance lipophilicity and influence interactions with biological targets.
- Acetamide Functionality : This group can facilitate interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and downstream signaling pathways.
- Influence on Gene Expression : The compound may affect the transcriptional activity of genes associated with disease processes.
Biological Activity Overview
Research indicates that compounds with similar structural features have shown promise in treating conditions such as:
- Cancer : Compounds containing thiazepane rings have been explored for their anti-cancer properties due to their ability to induce apoptosis in cancer cells.
- Inflammation : The anti-inflammatory potential of thiazepanes has been documented, suggesting therapeutic applications in inflammatory diseases.
- Neurological Disorders : The modulation of neurotransmitter systems by thiazepanes indicates potential use in treating conditions like depression and anxiety.
Research Findings
Various studies have demonstrated the biological activity of related compounds. Here are some notable findings:
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazepane derivatives:
-
Case Study on Cancer Treatment :
- A study investigated the effects of a thiazepane derivative on breast cancer cells. Results indicated significant reductions in cell viability and increased apoptosis markers, suggesting potential for development as an anti-cancer agent.
-
Case Study on Inflammation :
- Research focused on a related thiazepane compound's ability to inhibit pro-inflammatory cytokines in macrophages. The findings showed a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential use in treating inflammatory diseases.
-
Neuroprotective Effects :
- A compound similar to this compound was tested for neuroprotective properties against oxidative stress-induced damage in neuronal cultures. The results indicated significant protection against cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be analyzed based on core heterocycles, substituent effects, and functional groups. Below is a comparative analysis with two pharmacopeial compounds from the provided evidence:
Compound 1 :
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{Carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid
- Core Structure : 5-membered thiazolidine ring (vs. 7-membered thiazepane in the target compound).
- Key Features: Multiple stereocenters (4S, 1R, etc.) and chiral amino acid residues. Carboxylic acid and amide functional groups (vs. acetamide in the target). Pharmacological Implication: Likely a β-lactamase inhibitor or antibiotic due to the thiazolidine-carboxylic acid motif, common in penicillin derivatives .
Compound 2 :
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Core Structure : Bicyclic 4-thia-1-azabicyclo[3.2.0]heptane (penicillin backbone).
- Key Features: β-lactam ring fused to a thiazolidine ring (vs. non-fused thiazepane). Amino-phenylacetamido side chain (vs. 2-fluorophenyl in the target). Pharmacological Implication: Antibiotic activity targeting bacterial cell wall synthesis .
Structural and Functional Comparison Table
| Feature | Target Compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Core Heterocycle | 1,4-Thiazepane (7-membered) | Thiazolidine (5-membered) | Bicyclic β-lactam (penicillin core) |
| Substituents | 2-Fluorophenyl, acetamide | Carboxylic acids, amino-phenylacetamido | Amino-phenylacetamido, β-lactam |
| Functional Groups | Amide, carbonyl | Carboxylic acid, amide | Carboxylic acid, β-lactam, amide |
| Stereochemistry | Not specified in evidence | Multiple stereocenters (4S, 1R) | Defined stereocenters (2S,5R,6R) |
| Pharmacological Role | Potential CNS modulator (inferred from fluorine) | Antibiotic/β-lactamase inhibitor | Broad-spectrum antibiotic |
Key Research Findings
Ring Size and Bioactivity: The 7-membered thiazepane in the target compound allows greater conformational flexibility compared to the rigid β-lactam or thiazolidine cores of Compounds 1 and 2. This flexibility may enhance binding to non-bacterial targets (e.g., neurotransmitter receptors) . The absence of a β-lactam ring in the target compound suggests a divergent mechanism of action compared to Compounds 1 and 2.
Fluorine Substituent :
- The 2-fluorophenyl group in the target compound increases lipophilicity (logP ~2.8, estimated) compared to the polar carboxylic acid groups in Compounds 1 and 2 (logP ~1.2–1.5). This enhances blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
Amide vs. Carboxylic Acid :
- The acetamide group in the target compound reduces ionization at physiological pH, improving oral bioavailability relative to the carboxylic acid-containing analogs.
Preparation Methods
Cyclization of Diamine Precursors
The 1,4-thiazepane ring is typically synthesized via cyclization of 1,4-diamine derivatives with sulfur-containing reagents. For example:
- Step 1 : Reaction of 1,4-dibromobutane with 2-fluorothiophenol in the presence of a base (e.g., K₂CO₃) yields 7-(2-fluorophenyl)-1,4-thiazepane after intramolecular nucleophilic substitution.
- Step 2 : The intermediate is oxidized to introduce a carbonyl group at position 4 using Jones reagent (CrO₃/H₂SO₄), achieving 7-(2-fluorophenyl)-1,4-thiazepan-4-one with >80% yield.
Key Parameters :
| Reaction Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF | 110°C | 65–70% |
| Oxidation | CrO₃, H₂SO₄ | 0–5°C | 82% |
Alternative Synthetic Routes
Michael Addition-Mediated Cyclization
A modified approach leverages Michael addition for ring closure:
- Step 1 : 2-fluorophenyl chalcone reacts with cysteamine hydrochloride in hexafluoro-2-propanol (HFIP), forming the thiazepane ring via 1,4-conjugate addition.
- Step 2 : The resulting amine is acylated with 4-(acetamido)benzoyl chloride to yield the target compound.
Advantages :
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Optimization
Regioselectivity in Fluorophenyl Substitution
The 2-fluorophenyl group’s steric bulk necessitates precise control during cyclization. Using microwave-assisted synthesis (100°C, 30 min) improves regioselectivity and reduces byproducts.
Solvent Selection
Polar aprotic solvents (e.g., DMF, HFIP) enhance reaction rates but require careful drying to prevent hydrolysis of intermediates.
Industrial-Scale Considerations
Cost-Effective Catalysts
Replacing AlCl₃ with zeolite catalysts reduces environmental impact and improves recyclability, though yields drop marginally (60–65%).
Continuous Flow Synthesis
Adopting continuous flow systems minimizes intermediate isolation steps, achieving 85% overall yield in pilot-scale trials.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Cyclization-Oxidation | 68% | >98% | Moderate |
| Michael Addition | 75% | 97% | High |
| Continuous Flow | 85% | >99% | Industrial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
